molecular formula C15H19NO2 B5547586 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole CAS No. 6598-12-5

4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole

Cat. No.: B5547586
CAS No.: 6598-12-5
M. Wt: 245.32 g/mol
InChI Key: MBQYKDRORDKJIU-UHFFFAOYSA-N
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Description

4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole is a heterocyclic compound characterized by its unique structure, which includes a cycloheptane ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole can be achieved through a one-pot method. This method involves the cyclocondensation of 3,4-diacetylhexane-2,5-diones with aromatic aldehydes and trialkyl orthoformates under the action of a 16% perchloric acid solution in acetic anhydride . The reaction conditions are crucial for the successful formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the one-pot synthesis method described above can be scaled up for industrial applications. The use of readily available starting materials and relatively mild reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly electrophilic substitution, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to modulate biological activities effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole is unique due to its specific substitution pattern and the presence of both ethoxy and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-5-17-12-8-7-9-13(18-6-2)15-11(4)16-10(3)14(12)15/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQYKDRORDKJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC(=C2C(=CC=C1)OCC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350717
Record name 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6598-12-5
Record name 4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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